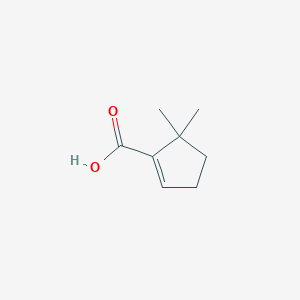

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

CAS No.: 154222-75-0

Cat. No.: VC3064800

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154222-75-0 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 5,5-dimethylcyclopentene-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |

| Standard InChI Key | USPSEEUGTLAWOE-UHFFFAOYSA-N |

| SMILES | CC1(CCC=C1C(=O)O)C |

| Canonical SMILES | CC1(CCC=C1C(=O)O)C |

Introduction

Structural Characteristics and Identification

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an unsaturated carboxylic acid featuring a cyclopentene ring with two methyl substituents at the 5-position and a carboxyl group at the 1-position. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.

Chemical Identifiers and Properties

The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| CAS Registry Number | 154222-75-0 |

| SMILES Notation | CC1(CCC=C1C(=O)O)C |

| InChI | InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |

| InChIKey | USPSEEUGTLAWOE-UHFFFAOYSA-N |

The compound contains a carboxylic acid functional group attached to a cyclopentene ring, with gem-dimethyl substitution at the carbon opposite to the carboxylic acid. The unsaturation in the cyclopentene ring positions the carbon-carbon double bond adjacent to the carboxylic acid group, creating an α,β-unsaturated carboxylic acid system .

Spectroscopic Properties

Mass spectrometric analysis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid reveals characteristic fragmentation patterns. The predicted collision cross-section data for various adducts of the compound has been determined:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.09100 | 129.6 |

| [M+Na]+ | 163.07294 | 139.6 |

| [M+NH4]+ | 158.11754 | 139.2 |

| [M+K]+ | 179.04688 | 134.7 |

| [M-H]- | 139.07644 | 130.0 |

| [M+Na-2H]- | 161.05839 | 135.2 |

| [M]+ | 140.08317 | 131.1 |

| [M]- | 140.08427 | 131.1 |

These collision cross-section values are important for the identification and characterization of the compound using ion mobility mass spectrometry techniques .

Chemical Reactivity and Transformations

The chemical behavior of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is largely governed by its functional groups: the carboxylic acid moiety and the carbon-carbon double bond within the cyclopentene ring.

Carboxylic Acid Chemistry

The carboxylic acid group in this compound undergoes typical reactions associated with carboxylic acids:

-

Esterification: Reaction with alcohols to form esters, such as methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate (CAS: 153580-04-2) .

-

Functional group transformations: The carboxylic acid group can be converted to other functional groups. For example, it can be transformed to a fluorine substituent using Selectfluor and NaHCO3 as reagents .

-

Salt formation: As an acid, it can form salts with appropriate bases, which may alter its solubility and other physicochemical properties.

Alkene Chemistry

The carbon-carbon double bond in the cyclopentene ring can participate in various addition reactions typical of alkenes:

-

Electrophilic additions: Reactions with electrophiles such as halogens, hydrogen halides, and other polarized reagents.

-

Oxidation reactions: The alkene functionality can undergo oxidation to form diols, epoxides, or other oxidized products.

-

Hydrogenation: The carbon-carbon double bond can be reduced to form the corresponding saturated derivative.

By examining the reactivity of structurally similar compounds like 5,5-dimethylcyclopent-2-en-1-one, we can further infer potential reaction pathways for our target compound. The related ketone undergoes:

-

Oxidation to form corresponding carboxylic acids

-

Reduction to cyclopentanol derivatives

-

Substitution reactions, particularly at positions adjacent to the functional groups

Applications and Significance

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid has several potential applications in organic synthesis and pharmaceutical research.

Building Block in Organic Synthesis

The compound serves as a valuable building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further elaboration and derivatization. For example, it has been incorporated into the structure of complex molecules such as (S)-3-cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid .

Pharmaceutical Relevance

The compound and its derivatives have potential pharmaceutical applications. The search results indicate that related compounds have been studied in the context of peroxisome proliferator-activated receptor γ (PPARγ) agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors, which are relevant for the treatment of metabolic disorders such as diabetes .

Synthetic Intermediate in Heterocyclic Chemistry

The functional groups present in 5,5-dimethylcyclopent-1-ene-1-carboxylic acid make it suitable as an intermediate in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical applications.

Related Compounds and Structural Analogs

Several compounds structurally related to 5,5-dimethylcyclopent-1-ene-1-carboxylic acid have been identified and characterized, providing further context for understanding its chemical behavior and potential applications.

Methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate

This methyl ester derivative (CAS: 153580-04-2) shares the core structure with our target compound but features a methyl ester instead of the carboxylic acid group. It has a molecular weight of 154.21 g/mol and a molecular formula of C₉H₁₄O₂ .

5,5-Dimethylcyclopent-1-ene-1-carbaldehyde

This aldehyde analog (CAS: 38312-90-2) contains an aldehyde group instead of the carboxylic acid. It has a molecular weight of 124.18 g/mol and a molecular formula of C₈H₁₂O .

5,5-Dimethylcyclopent-2-en-1-one

This ketone (CAS: 17197-84-1) features a different regiochemistry of the double bond and a ketone functionality. It undergoes various chemical transformations that may parallel those of our target compound, including oxidation to carboxylic acids, reduction to alcohols, and substitution reactions.

Analytical Considerations

The analysis and characterization of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid typically involve several complementary techniques.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation and analysis of this compound and its derivatives. GC-MS analysis has been used to identify structurally similar compounds in complex mixtures .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the olefinic protons, methyl groups, and other structural features. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid group (around 1700 cm⁻¹ for C=O stretching and broad O-H stretching around 3000-2500 cm⁻¹).

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight information and fragmentation patterns that aid in structural elucidation. The predicted collision cross-section data presented earlier enhances the utility of ion mobility mass spectrometry for the analysis of this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume